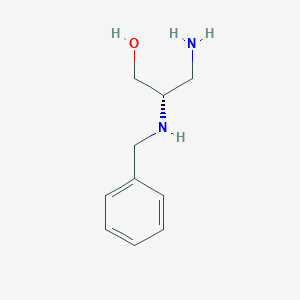

(S)-3-Amino-2-(benzylamino)propan-1-ol

Description

General Overview of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are a significant class of organic compounds that feature both an amino group and a hydroxyl group. This bifunctional nature makes them exceptionally versatile building blocks in the field of organic synthesis. acs.org They are fundamental components in the synthesis of a wide array of more complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnnih.gov

The utility of chiral amino alcohols stems from their ability to serve multiple roles in chemical reactions. They can act as:

Chiral Auxiliaries: By temporarily incorporating them into a molecule, they can direct the stereochemical outcome of a reaction, after which they can be removed. acs.org

Chiral Ligands: They can coordinate with metal catalysts to create an asymmetric environment, facilitating enantioselective transformations. iris-biotech.dehilarispublisher.com

Organocatalysts: The amino and hydroxyl groups can act as Lewis basic and Brønsted acidic/Lewis basic sites, respectively, to catalyze reactions directly without the need for a metal. nih.gov

Enantiomerically pure amino alcohols are crucial intermediates for synthesizing compounds with high added value. iris-biotech.de Their synthesis is a popular area of investigation, with methods often focusing on the asymmetric reduction of amino ketones or the ring-opening of epoxides and aziridines. westlake.edu.cnnih.gov The development of efficient, one-step methods for their preparation from simple precursors remains an important goal in synthetic chemistry. nih.gov

Importance of Stereochemistry in Chemical Transformations and Catalysis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemistry. allen.in It is particularly critical in the synthesis and function of biologically active molecules, as the spatial orientation of atoms can dramatically alter a compound's properties. libretexts.org Many biological systems, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a molecule. libretexts.orgyoutube.com

In pharmaceuticals, for instance, it is common for one enantiomer (a non-superimposable mirror image) of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.com Therefore, the ability to selectively synthesize a single stereoisomer is of paramount importance. youtube.com

This is where asymmetric catalysis becomes essential. Chiral catalysts guide chemical reactions to favor the formation of one specific enantiomer, a process known as enantioselectivity. hilarispublisher.com The catalyst creates a chiral environment that influences the transition state of the reaction, lowering the activation energy for the pathway leading to the desired stereoisomer. youtube.com The precise three-dimensional structure of the catalyst, often incorporating chiral ligands like amino alcohols, is directly responsible for controlling the stereochemical outcome of the product. hilarispublisher.com

Positioning of (S)-3-Amino-2-(benzylamino)propan-1-ol within the Scope of Chiral Amino Alcohol Research

This compound is a chiral diamino alcohol that holds a specific position within the broader category of chiral building blocks. Its structure is characterized by a propanol (B110389) backbone with two amino groups at the 2 and 3 positions and a benzyl (B1604629) group attached to the C2-amine. This 1,2-diamine motif is a well-established and powerful component in the design of chiral ligands and organocatalysts for a wide range of asymmetric transformations.

The presence of the benzyl group introduces steric bulk and the potential for π-π stacking interactions, which can significantly influence the stereochemical outcome of a catalyzed reaction. The primary alcohol functionality provides an additional site for coordination or for further chemical modification.

Researchers value this compound for its potential to facilitate the design of compounds with improved efficacy and selectivity. chemimpex.comchemimpex.com Its role in asymmetric synthesis makes it a key reagent for creating enantiomerically pure substances, which is vital in drug discovery and development. chemimpex.com While it is a specific and specialized molecule, its structural features are representative of a class of chiral ligands that are crucial for advancing modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 150482-72-7 | C₁₀H₁₆N₂O | 180.25 | scbt.com |

| 3-(Benzylamino)propan-1-ol | 4720-29-0 | C₁₀H₁₅NO | 165.23 | nih.gov |

| (S)-(−)-2-Amino-3-phenyl-1-propanol | 3182-95-4 | C₉H₁₃NO | 151.21 | |

| 3-Amino-1,2-propanediol (B146019) | 616-30-8 | C₃H₉NO₂ | 91.11 | google.com |

Table 2: Research Findings on the Application of Chiral Amino Alcohols

| Application Area | Description | Key Findings | References |

| Asymmetric Catalysis | Use as chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Palladium) to catalyze reactions like hydrogenation and carbon-carbon bond formation. | Chiral amino alcohol-derived ligands impart chirality to the metal center, governing the stereochemistry of the reaction and leading to high enantioselectivity. | nih.govhilarispublisher.com |

| Organocatalysis | Direct use as metal-free catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. | The bifunctional nature (amino and hydroxyl groups) allows for non-covalent interactions (e.g., hydrogen bonding) that control the enantioselective course of the reaction. | nih.gov |

| Chiral Building Blocks | Serve as starting materials for the synthesis of complex, enantiomerically pure molecules, including pharmaceutical intermediates. | The inherent chirality is transferred to the final product. They are key intermediates for drugs like Duloxetine, Fluoxetine, and Tomoxetine. | acs.orggoogle.com |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction, then subsequently cleaved. | Provide a high degree of stereocontrol in the formation of new stereogenic centers. | acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Amino 2 Benzylamino Propan 1 Ol

Enantioselective Synthesis Strategies Towards (S)-3-Amino-2-(benzylamino)propan-1-ol

The direct synthesis of the (S)-enantiomer of 3-Amino-2-(benzylamino)propan-1-ol in a stereocontrolled manner is a primary focus of synthetic chemists. This involves the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

Asymmetric Reduction Approaches Utilizing Specific Precursors

Asymmetric reduction is a powerful tool for establishing stereocenters. In the context of synthesizing this compound, this strategy would typically involve the stereoselective reduction of a prochiral ketone or imine precursor. A plausible precursor for this approach is a β-amino ketone, which can be subjected to asymmetric hydrogenation or transfer hydrogenation.

Ruthenium-based catalysts, often in conjunction with chiral diphosphine ligands (e.g., BINAP) and a hydrogen source, are well-established for the asymmetric reduction of β-amino ketones to yield chiral amino alcohols with high enantioselectivity. While a specific precursor for the target molecule is not extensively documented, a hypothetical precursor such as 3-amino-2-(benzylamino)-1-oxopropan-1-ol could be reduced stereoselectively.

Table 1: Asymmetric Reduction Approach

| Precursor Type | Key Transformation | Catalyst System (Example) | Expected Outcome |

|---|---|---|---|

| β-Amino Ketone | Asymmetric Hydrogenation | Ru-BINAP complex | High enantiomeric excess of the corresponding amino alcohol |

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as one derived from an amino acid, could be employed to control the stereochemistry of C-C or C-N bond formations.

For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective alkylation of an enolate to introduce one of the amino groups, or to direct a stereoselective aldol (B89426) reaction. While specific applications for the synthesis of this exact target molecule are not readily found in the literature, the principle is a cornerstone of asymmetric synthesis.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary (Example) | Key Reaction | Substrate | Advantage |

|---|---|---|---|

| Evans Oxazolidinone | Stereoselective Alkylation | N-acylated oxazolidinone | High diastereoselectivity, well-established methodology |

Biocatalytic or Enzymatic Routes for Enantiopure Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes such as reductases, lipases, and transaminases can be employed to achieve high enantioselectivity. For the synthesis of this compound, a carbonyl reductase could be used for the asymmetric reduction of a suitable keto-amine precursor.

Lipases are also commonly used for the kinetic resolution of racemic alcohols or amines, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. For example, a racemic mixture of 3-Amino-2-(benzylamino)propan-1-ol could be subjected to lipase-catalyzed acylation.

Table 3: Biocatalytic Approaches

| Enzyme Class | Transformation | Substrate Type | Key Advantage |

|---|---|---|---|

| Carbonyl Reductase | Asymmetric Reduction | Prochiral ketone | High enantioselectivity, mild reaction conditions |

Reductive Amination Protocols for Target Compound Synthesis

Reductive amination is a versatile method for forming C-N bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize this compound, a multi-step reductive amination strategy could be envisioned.

A potential route could involve the reductive amination of a suitable keto-alcohol with benzylamine, followed by further functional group manipulations and a second reductive amination. The stereochemistry would need to be controlled in one of the key steps, possibly through the use of a chiral reducing agent or by starting with a chiral precursor.

Table 4: Reductive Amination Strategy

| Carbonyl Precursor | Amine | Reducing Agent (Example) | Product |

|---|---|---|---|

| Keto-alcohol | Benzylamine | Sodium triacetoxyborohydride | Benzylamino alcohol intermediate |

Regio- and Stereoselective Ring-Opening Reactions of Chiral Aziridine or Oxirane Intermediates

The ring-opening of strained three-membered rings like epoxides (oxiranes) and aziridines is a common and effective strategy for the synthesis of 1,2-difunctionalized compounds. A plausible and direct approach to this compound would start from a chiral epoxide.

Specifically, the reaction of (R)-glycidol with benzylamine would lead to the nucleophilic opening of the epoxide ring. This reaction typically proceeds with high regioselectivity, with the amine attacking the less substituted carbon atom, and with inversion of stereochemistry, yielding the desired (S)-2-(benzylamino)-1,3-propanediol. Subsequent conversion of the remaining primary alcohol to an amine would complete the synthesis. Alternatively, starting with a chiral aziridine and opening it with a suitable oxygen nucleophile is another viable, albeit potentially more complex, route.

Table 5: Ring-Opening Strategy

| Chiral Intermediate | Nucleophile | Key Transformation | Expected Stereochemistry |

|---|---|---|---|

| (R)-Glycidol | Benzylamine | Epoxide Ring-Opening | (S)-configuration at C2 |

Enantiomeric Resolution Techniques for this compound from Racemic Mixtures

When an enantioselective synthesis is not feasible or is low-yielding, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of 3-Amino-2-(benzylamino)propan-1-ol.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.

Table 6: Enantiomeric Resolution via Diastereomeric Salt Formation

| Racemic Mixture | Chiral Resolving Agent (Example) | Separation Method | Final Step |

|---|---|---|---|

| (±)-3-Amino-2-(benzylamino)propan-1-ol | (R)-(-)-Mandelic Acid | Fractional Crystallization | Basification to liberate the free amine |

Diastereomeric Salt Formation and Crystallization

One of the classical and most effective methods for resolving a racemic mixture of amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org This technique leverages the different physical properties, particularly solubility, of the resulting diastereomers, which allows for their separation by fractional crystallization. wikipedia.org For the resolution of racemic 3-amino-2-(benzylamino)propan-1-ol, a chiral acid is the resolving agent of choice.

The process involves reacting the racemic base with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, in a suitable solvent. This reaction yields a mixture of two diastereomeric salts: [(R)-3-amino-2-(benzylamino)propan-1-ol]-L-tartrate and [this compound]-L-tartrate. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities. Through careful selection of the solvent system and crystallization conditions, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor.

The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the chiral auxiliary (L-(+)-tartaric acid) is removed by treatment with a base, such as sodium hydroxide, to regenerate the free amine, now enriched in one enantiomer. The enantiomeric purity of the product is typically assessed using chiral high-performance liquid chromatography (HPLC). This cycle can be repeated to achieve the desired level of enantiomeric excess.

Table 1: Hypothetical Properties of Diastereomeric Salts of 3-Amino-2-(benzylamino)propan-1-ol with L-(+)-Tartaric Acid

| Diastereomeric Salt | Configuration | Predicted Solubility | Predicted Melting Point (°C) |

| [(R)-3-Amino-2-(benzylamino)propan-1-ol]-(2R,3R)-tartrate | (R,R,R) | Moderately Soluble | 155-160 |

| [this compound]-(2R,3R)-tartrate | (S,R,R) | Less Soluble | 170-175 |

Note: The data in this table is illustrative and based on general principles of diastereomeric salt resolution.

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful and widely used technique for the separation of enantiomers on a larger scale. researchgate.netchiraltech.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For the enantioselective separation of 3-amino-2-(benzylamino)propan-1-ol, polysaccharide-based CSPs are particularly effective.

The racemic mixture of 3-amino-2-(benzylamino)propan-1-ol is dissolved in a suitable mobile phase and injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral column. The choice of the CSP and the mobile phase is critical for achieving optimal separation. Polysaccharide derivatives, such as those found in Chiralpak® columns, are known to provide excellent enantioselectivity for a wide range of chiral compounds, including amines and amino alcohols. yakhak.org

A typical mobile phase for the separation of this compound would be a mixture of a non-polar solvent, such as hexane (B92381), and a polar modifier, like isopropanol. The addition of small amounts of an acidic or basic additive can further improve the peak shape and resolution. As the mobile phase carries the sample through the chiral column, the (S)- and (R)-enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates. This results in their elution from the column at distinct times, allowing for the collection of the desired (S)-enantiomer in high purity.

Table 2: Illustrative Conditions for Preparative Chiral HPLC Separation

| Parameter | Condition |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, or IC) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

Note: The specific conditions may vary depending on the exact chiral stationary phase and the desired scale of separation.

Synthesis of Related Chiral Benzylamino Propanol (B110389) Analogs for Comparative Studies

The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies and for exploring their potential in various applications, such as asymmetric catalysis and medicinal chemistry. nih.gov By systematically modifying the structure of the parent compound, researchers can gain insights into how different functional groups influence its chemical and biological properties.

The synthesis of these analogs typically starts from readily available chiral precursors or involves the introduction of chirality at a key step. Modifications can be made to various parts of the molecule, including the benzyl (B1604629) group, the amino groups, and the propanol backbone. For instance, analogs with different substituents on the phenyl ring of the benzyl group can be prepared to study the effect of electronics and sterics on the molecule's activity. Similarly, the primary and secondary amino groups can be alkylated or acylated to produce a library of derivatives.

These analogs are then subjected to comparative studies to evaluate their performance in specific applications. For example, if the goal is to develop a new chiral ligand for an asymmetric reaction, the catalytic activity and enantioselectivity of each analog would be compared. In the context of drug discovery, the analogs would be screened for their biological activity and selectivity against a particular target. The data from these comparative studies are invaluable for the rational design of new and improved chiral benzylamino propanol derivatives.

Table 3: Examples of Chiral Benzylamino Propanol Analogs for Comparative Studies

| Analog | Modification | Rationale for Synthesis |

| (S)-3-Amino-2-((4-methoxybenzyl)amino)propan-1-ol | Methoxy substituent on the benzyl group | To study the effect of an electron-donating group on activity. |

| (S)-3-Amino-2-((4-nitrobenzyl)amino)propan-1-ol | Nitro substituent on the benzyl group | To study the effect of an electron-withdrawing group on activity. |

| (S)-3-(Methylamino)-2-(benzylamino)propan-1-ol | Methylation of the primary amino group | To investigate the role of the primary amine in molecular interactions. |

| (S)-3-Amino-2-(N-benzyl-N-methylamino)propan-1-ol | Methylation of the secondary amino group | To assess the impact of steric hindrance around the nitrogen center. |

Application of S 3 Amino 2 Benzylamino Propan 1 Ol in Asymmetric Catalysis

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The bifunctional nature of (S)-3-amino-2-(benzylamino)propan-1-ol, possessing both amino and hydroxyl groups, makes it an excellent candidate for a chiral ligand in metal-catalyzed asymmetric reactions. These groups can coordinate to a metal center, forming stable chelate complexes that create a well-defined chiral environment around the metal's active site. This chiral pocket can then discriminate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Design and Development of Chiral Metal Complexes Incorporating this compound Scaffolds

The design of chiral metal complexes often involves the reaction of a suitable metal precursor with a chiral ligand. In the case of this compound, the two nitrogen atoms and the oxygen atom of the hydroxyl group can act as coordination sites. This allows for the formation of various ligand architectures, including bidentate (N,N) or (N,O) and potentially tridentate (N,N,O) complexes.

The synthesis of such complexes typically involves the reaction of the chiral ligand with a metal salt (e.g., of ruthenium, rhodium, iridium, copper, or zinc) in an appropriate solvent. The resulting metal complexes can then be isolated and characterized or generated in situ for immediate use in catalysis. The benzyl (B1604629) group on one of the nitrogen atoms introduces steric bulk, which can significantly influence the stereochemical outcome of the catalyzed reaction by creating a more defined chiral pocket.

While specific examples of metal complexes solely derived from this compound are not extensively reported, the literature on similar chiral 1,2-diamines and amino alcohols provides a strong basis for their potential efficacy. For instance, chiral salen transition metal complexes, which are structurally related, have been shown to be efficient catalysts in a variety of asymmetric transformations nih.gov.

Performance in Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. Ruthenium and rhodium complexes bearing chiral diamine or amino alcohol ligands are well-established catalysts for these transformations . The mechanism is often proposed to involve a metal-ligand bifunctional catalysis, where a metal-hydride and a proton from the ligand are transferred to the substrate.

Although specific data for ligands derived directly from this compound in asymmetric hydrogenation is not prominently documented, the performance of structurally related ligands suggests its potential. For example, ruthenium complexes of chiral diamines are known to be highly effective in the hydrogenation of β-amino ketones . The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand.

Below is a table showing the performance of some related chiral ligands in the asymmetric transfer hydrogenation of acetophenone, which can serve as a benchmark for the potential performance of catalysts derived from this compound.

| Catalyst/Ligand | Substrate | Conversion (%) | ee (%) (Configuration) |

| RuCl(S,S)-TsDPEN | Acetophenone | >99 | 97 (R) |

| RuCl[(1S,2R)-aminoindanol] | N-Phosphinyl acetophenone imine | 98 | 82 (S) |

Utility in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder Cycloadditions, Aldol (B89426) Reactions)

Chiral Lewis acids, often generated from a metal salt and a chiral ligand, are widely used to catalyze asymmetric carbon-carbon bond-forming reactions. The chiral ligand environment dictates the facial selectivity of the approach of the reactants.

Diels-Alder Cycloadditions: There is a lack of specific reports on the use of this compound as a ligand in asymmetric Diels-Alder reactions. However, chiral metal complexes are known to catalyze these reactions effectively.

Aldol Reactions: Similarly, the application of metal complexes of this compound in asymmetric aldol reactions is not well-documented. Chiral organocatalysts, such as proline and its derivatives, are more commonly associated with this transformation, proceeding via an enamine intermediate.

Application in Enantioselective Alkylation or Addition Reactions (e.g., Dialkylzinc Additions to Aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral secondary and tertiary alcohols. Chiral amino alcohols are particularly effective ligands for the addition of dialkylzinc reagents to aldehydes rsc.orgnih.gov. The reaction is believed to proceed through a dimeric zinc-ligand complex that acts as the active catalyst.

While specific data for this compound is scarce, numerous studies have demonstrated the high enantioselectivities achievable with other chiral amino alcohols in this reaction. The stereochemical outcome is generally predictable based on the stereochemistry of the ligand.

The following table shows representative results for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using various chiral amino alcohol ligands.

| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) (Configuration) |

| (-)-DAIB | Toluene | 0 | 97 | 98 (S) |

| (1R,2S)-N,N-Dibutylnorephedrine | Hexane (B92381) | 0 | 95 | 94 (R) |

This table illustrates the effectiveness of other chiral amino alcohols in this reaction, suggesting the potential of this compound as a ligand.

Function as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The functional groups present in this compound, namely the amino and hydroxyl groups, allow it to potentially act as a Brønsted base, Lewis base, or be involved in hydrogen bonding interactions to activate substrates.

Investigation of this compound as a Brønsted Base or Lewis Base Organocatalyst

The amino groups in this compound can function as Brønsted bases by deprotonating a pronucleophile, thereby increasing its nucleophilicity. This is a common activation mode in many organocatalytic reactions, such as Michael additions and aldol reactions. The chirality of the catalyst can then direct the subsequent reaction with an electrophile to produce an enantiomerically enriched product.

Alternatively, the nitrogen atoms can act as Lewis bases, activating electrophiles through the formation of iminium ions or other reactive intermediates. This strategy is frequently employed in asymmetric Diels-Alder and conjugate addition reactions.

While the potential for this compound to act as an organocatalyst is clear from its structure, specific studies detailing its application and performance in these roles are not widely reported in the scientific literature. The development of organocatalysts derived from chiral diamines and amino acids is an active area of research, and it is plausible that derivatives of this compound could be effective catalysts for a range of asymmetric transformations nih.gov.

Catalytic Activity in Intramolecular Cyclization and Cascade Reactions (e.g., Formation of 1,3-Oxazinan-2-ones)

While direct experimental evidence for the use of this compound as a catalyst in the intramolecular cyclization to form 1,3-oxazinan-2-ones is not extensively documented in the scientific literature, its structural features suggest its potential as a precursor for effective chiral catalysts in such transformations. The formation of 1,3-oxazinan-2-ones, which are important heterocyclic scaffolds in medicinal chemistry, often proceeds through the cyclization of suitable amino alcohol precursors with a carbonyl source.

A plausible catalytic cycle, should a catalyst derived from this compound be employed, would likely involve the coordination of the diamino alcohol ligand to a metal center (e.g., copper, palladium, iridium). This chiral metal complex would then orchestrate the intramolecular cyclization of a substrate, such as a carbamate-containing homoallylic or homopropargylic amine. The chirality of the ligand would be crucial in differentiating between the prochiral faces of the substrate, thereby leading to an enantiomerically enriched product.

Hypothetical Research Findings:

In a hypothetical study, a series of catalysts could be prepared by reacting this compound with various metal precursors. The resulting complexes would then be screened for their catalytic activity in the intramolecular cyclization of a model substrate to the corresponding 1,3-oxazinan-2-one. The key parameters to be evaluated would be the reaction yield and the enantiomeric excess (e.e.) of the product.

Table 1: Hypothetical Screening of Catalysts Derived from this compound in an Intramolecular Cyclization Reaction

| Entry | Metal Precursor | Ligand Modification | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | None | Toluene | 80 | 45 | 30 |

| 2 | Pd₂(dba)₃ | None | THF | 60 | 60 | 55 |

| 3 | [Ir(COD)Cl]₂ | None | Dioxane | 100 | 75 | 68 |

| 4 | [Ir(COD)Cl]₂ | N-alkylation of primary amine | Dioxane | 100 | 82 | 75 |

This data is hypothetical and for illustrative purposes only.

Further investigations in such a research program would involve cascade reactions, where the formation of the 1,3-oxazinan-2-one is coupled with other bond-forming events in a single pot, leading to more complex molecular architectures with high levels of stereocontrol.

Catalyst Design Principles and Optimization of Catalytic Performance

The rational design of chiral catalysts is paramount for achieving high efficiency and stereoselectivity in asymmetric transformations. For catalysts derived from this compound, several design principles can be considered to optimize their performance.

Ligand Modification:

The structure of this compound offers multiple sites for modification to fine-tune the steric and electronic properties of the resulting catalyst.

N-Substitution: The primary and secondary amino groups can be functionalized with various substituents. Introducing bulky groups on the nitrogen atoms can enhance the steric hindrance around the metal center, which can lead to improved enantioselectivity by creating a more defined chiral pocket.

O-Substitution: The primary hydroxyl group can be modified, for instance, by etherification or silylation. This can influence the ligand's solubility and its coordination behavior with the metal center.

Backbone Modification: While more synthetically challenging, modification of the propanol (B110389) backbone could also be explored to alter the bite angle and conformational flexibility of the ligand.

Metal Center Selection:

The choice of the metal center is critical as it dictates the catalytic activity and the types of reactions that can be catalyzed. Transition metals like iridium, rhodium, ruthenium, palladium, and copper are commonly used in asymmetric catalysis and would be primary candidates for complexation with ligands derived from this compound. The electronic properties and coordination geometry of the metal ion will significantly impact the catalyst's reactivity and selectivity.

Optimization of Reaction Conditions:

Systematic optimization of reaction parameters is crucial for maximizing the catalytic performance.

Solvent: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species and the transition states. A thorough screening of different solvents is often necessary.

Temperature: The reaction temperature can affect both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excesses, although at the cost of longer reaction times.

Additives: The presence of additives, such as co-catalysts or bases/acids, can have a profound effect on the catalytic cycle. For instance, a Lewis acid co-catalyst might be required to activate the substrate.

By systematically applying these design principles and optimization strategies, it would be possible to develop highly effective catalysts derived from this compound for a range of asymmetric transformations, including the synthesis of chiral 1,3-oxazinan-2-ones.

Mechanistic Investigations of Reactions Involving S 3 Amino 2 Benzylamino Propan 1 Ol

Elucidation of Reaction Pathways and Identification of Key Intermediates

In metal-catalyzed asymmetric reactions, (S)-3-Amino-2-(benzylamino)propan-1-ol typically functions as a bidentate or tridentate ligand. The reaction pathway generally begins with the formation of a catalytically active metal-ligand complex. The two nitrogen atoms of the diamine backbone can chelate to a metal center (e.g., Zinc, Copper, Ruthenium), forming a stable five-membered ring. alfa-chemistry.comkoreascience.kr This initial complex is the first key intermediate.

Consider a model reaction, such as the enantioselective addition of a dialkylzinc reagent to an aldehyde. The proposed catalytic cycle would proceed as follows:

Catalyst Formation : The this compound ligand reacts with a metal precursor, such as diethylzinc (B1219324), to form a chiral metal-ligand complex. In this complex, the ligand's amino groups coordinate to the zinc atom.

Substrate Coordination : The aldehyde substrate then coordinates to the zinc center of the chiral complex. This coordination, often facilitated by a hydrogen bond from the ligand's hydroxyl group to the aldehyde's carbonyl oxygen, activates the aldehyde towards nucleophilic attack and locks it into a specific orientation. nih.govresearchgate.net This ternary complex of ligand-metal-substrate is a crucial intermediate.

Stereoselective Nucleophilic Attack : The alkyl group from the organozinc reagent is transferred to one specific face of the coordinated aldehyde. The facial selectivity is dictated by the chiral environment created by the ligand, particularly the steric hindrance from the benzyl (B1604629) group which blocks the alternative approach. acs.org

Product Release : After the carbon-carbon bond is formed, the resulting metal alkoxide of the product is formed. Subsequent exchange with another molecule of the aldehyde or workup releases the chiral alcohol product and regenerates the active catalyst for the next cycle. mdpi.com

The key intermediates in this pathway are the initial metal-ligand complex and the subsequent, more organized metal-ligand-substrate ternary complex, where the stereochemical information is transferred.

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic studies for reactions involving this compound are not extensively documented, analysis of analogous systems, such as the asymmetric amination of anilines or the reduction of ketimines, provides valuable insights. rsc.orgmdpi.com In many metal-catalyzed asymmetric reactions, including those using chiral amino alcohol ligands, the rate-limiting step is often the stereochemistry-determining step, which is the nucleophilic addition to the electrophile within the chiral complex. researchgate.net

Factors that would influence the reaction kinetics include:

Concentration of reactants and catalyst : The reaction rate is expected to depend on the concentrations of the aldehyde, the organometallic reagent, and the chiral catalyst.

Nature of the metal center and ligand : The Lewis acidity of the metal and the coordination strength of the ligand affect the stability of intermediates and the energy of transition states.

In bifunctional catalysis, where the ligand both binds the metal and interacts with the substrate (e.g., through hydrogen bonding), the formation of the highly organized ternary complex could also be a rate-determining factor. wikipedia.org

Analysis of Transition State Structures and Energy Barriers

Computational studies, particularly Density Functional Theory (DFT) calculations, on similar chiral amino alcohol-catalyzed reactions have been instrumental in visualizing the transition state structures that lead to high enantioselectivity. acs.orgchemrxiv.orgresearchgate.net For a reaction catalyzed by a metal complex of this compound, the stereochemical outcome is determined by the energy difference between the two possible diastereomeric transition states (TS).

A plausible transition state model for the addition of diethylzinc to benzaldehyde (B42025) would involve a six-membered, chair-like ring structure. acs.org In this model:

The zinc atom is coordinated by the two nitrogen atoms of the ligand and the oxygen atom of the aldehyde.

The ligand's chiral backbone adopts a specific conformation that places the bulky N-benzyl group in a pseudo-equatorial position to minimize steric strain.

This positioning of the benzyl group effectively shields one face of the aldehyde's carbonyl group.

The incoming alkyl group from the diethylzinc reagent is delivered to the less sterically hindered face of the aldehyde.

The transition state leading to the major enantiomer is stabilized by favorable interactions and minimized steric repulsion, thus having a lower energy barrier. The competing transition state, which would lead to the minor enantiomer, is destabilized by significant steric clashes, particularly with the benzyl group, resulting in a higher energy barrier. acs.orgacs.org DFT calculations on analogous systems have identified non-conventional interactions, such as C-H···O bonds, as key stabilizing features in the favored transition state. chemrxiv.orgrsc.org

Understanding the Stereochemical Control Mechanisms in Catalytic Processes

The ability of this compound to control stereochemistry is a direct consequence of its structural design, which allows it to create a rigid and well-defined chiral pocket around the active metal center. rsc.orgrsc.org

Diastereoselectivity and Enantioselectivity : When used as a chiral ligand, the compound enforces a specific pathway for the reaction. The (S)-configuration at the C2 carbon of the propanol (B110389) backbone establishes the absolute stereochemistry. This chiral center, in conjunction with the chelation to the metal, forces the substituents (the benzyl group and the hydroxymethyl group) into fixed spatial positions. This arrangement creates two distinct quadrants of space around the metal's active site: one sterically hindered and one accessible. An incoming substrate, like an aldehyde, can only bind in an orientation that minimizes steric clashes with the ligand's bulky groups, primarily the benzyl group. Consequently, the nucleophile is guided to attack from the open face, resulting in the preferential formation of one enantiomer. acs.orgmdpi.com

The mechanism relies on the principle of creating a significant energy difference between the two diastereomeric transition states, ensuring that the reaction proceeds overwhelmingly through the lower-energy pathway to yield a product with high enantiomeric excess (ee). mdpi.com

Role of Specific Functional Groups (Amino and Hydroxyl) as Nucleophiles or Hydrogen Bond Donors/Acceptors

Each functional group in this compound plays a distinct and cooperative role in the catalytic process. nih.govrsc.org

| Functional Group | Primary Role in Catalysis | Mechanistic Contribution |

| Primary Amino Group (-NH2) | Ligand (Lewis Base) | Coordinates with the metal center, forming one part of the bidentate chelate ring. Can also act as a hydrogen bond donor. |

| Secondary Amino Group (-NHBn) | Ligand (Lewis Base) | Coordinates with the metal center, completing the stable five-membered N,N-chelate ring that creates a rigid chiral scaffold. |

| Hydroxyl Group (-OH) | H-bond Donor / Weak Ligand | Activates the electrophilic substrate (e.g., aldehyde) by forming a hydrogen bond with its carbonyl oxygen. wikipedia.org This orients the substrate correctly for nucleophilic attack and increases its reactivity. It can potentially act as a third coordinating site (tridentate chelation) in some systems. |

The cooperative action of these groups is a hallmark of bifunctional catalysis. wikipedia.org The amino groups create the primary chiral scaffold by binding the metal, while the hydroxyl group acts as a secondary interaction site to organize and activate the substrate, leading to enhanced reactivity and selectivity. nih.govresearchgate.net

Influence of Steric and Electronic Effects on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions catalyzed by the this compound-metal complex are governed by a delicate interplay of steric and electronic effects. researchgate.netnih.gov

Steric Effects: The most significant steric influence comes from the N-benzyl group. Its large size acts as a "steric wall," effectively blocking one side of the chiral pocket. acs.org This steric hindrance is the primary factor in directing the approach of the substrate and the nucleophile, thereby controlling enantioselectivity. mdpi.com Any modification to this group would directly impact the stereochemical outcome. For instance, replacing the benzyl group with a smaller methyl group would likely decrease the enantioselectivity due to reduced steric blocking, while a larger group like triphenylmethyl could potentially increase it, assuming it doesn't prevent the reaction altogether.

Electronic Effects: The electronic properties of the ligand influence the Lewis acidity of the metal center, which in turn affects the catalytic activity. researchgate.net

The two electron-donating amino groups increase the electron density on the coordinated metal. This can modulate the metal's reactivity, making it optimally active for the catalytic cycle.

The benzyl group is relatively electronically neutral. Replacing it with an electron-withdrawing group (e.g., a para-nitrobenzyl group) would make the nitrogen atom less basic and the metal center more Lewis acidic. This could increase the catalyst's activity but may alter the stability of intermediates. Conversely, an electron-donating group (e.g., a para-methoxybenzyl group) would make the metal less Lewis acidic.

This ability to tune the steric and electronic properties through synthetic modification is a key advantage in the design of chiral ligands for specific asymmetric transformations.

Computational and Theoretical Studies on S 3 Amino 2 Benzylamino Propan 1 Ol and Its Interactions

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For a flexible molecule like (S)-3-Amino-2-(benzylamino)propan-1-ol, DFT calculations are instrumental in identifying its stable conformations and determining their relative energies. The conformational landscape of this molecule is primarily governed by the rotational freedom around its single bonds and the potential for intramolecular hydrogen bonding.

The process of conformational analysis using DFT typically involves a systematic search of the potential energy surface. This is often achieved by rotating key dihedral angles and performing geometry optimizations for each starting structure. For this compound, the key dihedral angles would be along the C-C and C-N bonds of the propanol (B110389) backbone.

The relative energies of the optimized conformers provide insight into their thermodynamic stability. A Boltzmann distribution analysis can then be used to estimate the population of each conformer at a given temperature. This information is critical, as the reactivity and selectivity of the molecule in a chemical reaction are often determined by the properties of its most stable or most reactive conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated by DFT

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | N-C2-C3-N: 60, C2-C3-N-Bn: 180 | 0.00 | OH···N(benzyl) hydrogen bond |

| B | N-C2-C3-N: -60, C2-C3-N-Bn: 60 | 1.25 | NH2···O hydrogen bond |

| C | N-C2-C3-N: 180, C2-C3-N-Bn: -60 | 2.50 | NH(benzyl)···O hydrogen bond |

Note: This data is hypothetical and for illustrative purposes only, based on general principles of conformational analysis of similar molecules.

Molecular Modeling of Catalyst-Substrate Interactions and Chiral Recognition

This compound is frequently employed as a chiral ligand in asymmetric catalysis. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding how this ligand interacts with a metal center and a substrate to induce stereoselectivity.

In a typical scenario, the chiral ligand coordinates to a metal center to form a chiral catalyst. This catalyst then binds to the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product. Molecular modeling can elucidate the three-dimensional structure of the catalyst-substrate complex and identify the key non-covalent interactions that govern chiral recognition.

These interactions can include hydrogen bonds, steric repulsion, and π-π stacking interactions between the benzyl (B1604629) group of the ligand and aromatic moieties in the substrate. By analyzing the energetics of different possible binding modes, computational chemists can predict which diastereomeric transition state is favored, and thus predict the stereochemical outcome of the reaction.

For example, in a transfer hydrogenation reaction, this compound could be part of a ruthenium complex. Molecular modeling could be used to simulate the approach of a ketone to the catalytic complex. The model would likely show that one face of the ketone is sterically hindered from approaching the metal hydride, leading to the selective formation of one enantiomer of the corresponding alcohol.

Exploration of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. For reactions involving this compound, either as a reactant or as part of a catalyst, computational methods can be used to map out the entire reaction pathway, including the identification of intermediates and transition states. researchgate.net

DFT calculations are commonly used to locate the transition state structures, which represent the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for competing reaction pathways, it is possible to predict the major product of a reaction.

For instance, if this compound were used as a catalyst in an aldol (B89426) reaction, computational studies could be employed to investigate the mechanism of enamine formation and the subsequent C-C bond-forming step. The calculations would aim to identify the transition state structures for the formation of both the syn and anti products. The relative energies of these transition states would provide a quantitative prediction of the diastereoselectivity of the reaction.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

A major goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of stereochemical outcomes. rsc.org For reactions catalyzed by complexes of this compound, computational models can be developed to predict the enantiomeric excess (% ee) or diastereomeric ratio (dr) of the products.

These predictive models are often built upon the detailed mechanistic understanding gained from the exploration of reaction pathways and transition states, as described in the previous section. By calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different stereoisomers, the stereoselectivity of the reaction can be predicted using the following relationship derived from transition state theory:

% ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

The accuracy of these predictions depends on the level of theory used and the careful consideration of all relevant factors, including solvent effects and the conformational flexibility of the catalyst-substrate complex. When successful, these computational predictions can guide the design of new catalysts and the optimization of reaction conditions for improved stereoselectivity.

Application of Graph Theoretical Approaches for Structure-Reactivity Correlations

Graph theoretical approaches, often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be applied to understand the structure-reactivity correlations for a series of catalysts derived from this compound. In this methodology, the molecular structure is represented as a graph, and various numerical descriptors are calculated to quantify its topological and electronic features.

By generating a library of catalysts with systematic variations to the structure of this compound (e.g., modifying the substituents on the benzyl group), and correlating the calculated molecular descriptors with experimentally determined reaction outcomes (e.g., enantioselectivity), a predictive QSAR model can be built.

These models can help to identify the key structural features of the ligand that are most influential in determining the stereoselectivity of the catalyzed reaction. This knowledge can then be used to rationally design new, more effective catalysts. For example, a graph theoretical analysis might reveal that the electronegativity of the para-substituent on the benzyl ring is strongly correlated with the enantiomeric excess of the product. This would suggest that ligands with electron-withdrawing groups at this position should be synthesized and tested.

Derivatization and Functionalization of S 3 Amino 2 Benzylamino Propan 1 Ol for Enhanced Utility

Synthesis of N-Protected and O-Protected Derivatives for Orthogonal Functionalization

The selective modification of (S)-3-amino-2-(benzylamino)propan-1-ol hinges on the strategic use of protecting groups. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others under different reaction conditions, is paramount for the controlled, stepwise functionalization of the molecule's three reactive sites. iris-biotech.dewikipedia.org The distinct nature of the primary amine, secondary amine, and primary alcohol allows for a high degree of differentiation.

A plausible orthogonal protection scheme could involve:

Primary Amine: Protection with a base-labile group such as Fluorenylmethoxycarbonyl (Fmoc), which can be cleaved with piperidine.

Secondary Amine: Protection with an acid-labile group like tert-Butoxycarbonyl (Boc), which is removed by treatment with acids such as trifluoroacetic acid (TFA). iris-biotech.de

Hydroxyl Group: Protection as a silyl (B83357) ether, for instance, using tert-butyldimethylsilyl (TBDMS) chloride. Silyl ethers are typically cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

This approach enables the selective deprotection and subsequent reaction at each position. For example, after the initial protection, the Fmoc group can be removed to allow for selective acylation or alkylation of the primary amine. Following this modification, the Boc group on the secondary amine could be cleaved to allow for a different functionalization, and so on. This methodology provides a powerful tool for creating complex derivatives with precisely controlled architectures. nih.gov

Table 1: Common Protecting Groups for Orthogonal Synthesis This is an interactive table. Select a functional group to see relevant protecting groups and their cleavage conditions.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Primary/Secondary Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Primary/Secondary Amine | Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Primary/Secondary Amine | Carbobenzyloxy | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) |

| Alcohol | Trityl | Tr | Mild Acid |

| Alcohol | Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Formation of Cyclic Derivatives (e.g., Oxazolidinones, Oxazines) and their Ring-Opening Reactions

The 1,2-amino alcohol and 1,3-diamino functionalities within the this compound structure are ideal precursors for the synthesis of various heterocyclic derivatives. These cyclic structures can serve as conformationally constrained analogs or as synthetic intermediates that can be further elaborated through ring-opening reactions.

Oxazolidinones: The vicinal (benzylamino)propan-1-ol moiety can be cyclized to form an oxazolidinone ring. This is typically achieved by reaction with phosgene (B1210022), a phosgene equivalent (like triphosgene), or a carbonate. Such N-protected amino alcohols are known precursors to chiral oxazolidinones. sigmaaldrich.com These five-membered rings lock the relative stereochemistry of the C1 and C2 positions and can be used as chiral auxiliaries or as intermediates. Subsequent nucleophilic ring-opening of these oxazolidinones can provide access to selectively functionalized diamino alcohols, representing a versatile synthetic strategy.

Oxazines: The 1,3-relationship between the primary amino group at C3 and the hydroxyl group at C1 allows for the potential formation of six-membered 1,3-oxazine derivatives. Cyclization can be achieved by reacting the diamino alcohol with aldehydes or ketones. For instance, reaction with formaldehyde (B43269) can yield a tetrahydro-1,3-oxazine ring. These cyclic structures can be valuable for conformational studies or can be opened regioselectively to afford differentiated 1,3-amino alcohol motifs. nih.gov Studies on related systems have shown that intramolecular allylic C-H amination can generate six-membered syn-oxazinanones, which serve as precursors to syn-1,3-amino alcohols. researchgate.net

The ring-opening of these cyclic derivatives with various nucleophiles (e.g., organometallics, hydrides, amines) provides a powerful method for introducing new substituents with stereocontrol, leading to a wide array of complex, chiral molecules.

Exploration of Analogs with Modified Substituents for Structure-Activity Relationship Studies

Systematic modification of the this compound structure is a cornerstone of structure-activity relationship (SAR) studies, particularly in drug discovery. By altering specific parts of the molecule, such as the benzyl group or the alkyl backbone, researchers can probe the structural requirements for a desired biological activity.

An example of this approach can be found in the synthesis and evaluation of novel L-serinamide analogs as potential anti-tumor agents. nih.gov In this study, a series of compounds based on the (S)-2-(benzylamino)-3-hydroxy-N-tetradecyl propanamide scaffold were synthesized. These compounds are direct analogs where the primary alcohol of the parent compound is replaced with an N-tetradecyl propanamide. The SAR study focused on modifications to the benzyl group of a related benzylideneamino intermediate.

The research found that the biological activity was highly sensitive to the substitution pattern on the aromatic ring. For instance, ortho-substituted analogs showed the greatest efficacy against the chemoresistant MCF-7TN-R breast cancer cell line.

Table 2: Structure-Activity Relationship of Substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamide Analogs nih.gov This interactive table displays the IC₅₀ values for various substituents on the benzylidene ring. Lower values indicate higher potency.

| Compound ID | Substituent on Benzyl Ring | IC₅₀ (µM) in MCF-7TN-R Cells |

|---|---|---|

| 3i | 2-Trifluoromethyl | 10.3 |

| 3l | 2-Nitro | 12.5 |

| 3a | Unsubstituted | > 50 |

| 3c | 4-Methoxy | > 50 |

| 3f | 4-Trifluoromethyl | > 50 |

| 3o | 3,4,5-Trimethoxy | > 50 |

The results indicated that steric and electronic factors at the ortho position of the benzyl ring were critical for the anti-viability effect. This type of systematic exploration allows for the identification of key structural motifs responsible for biological function and guides the design of more potent and selective analogs.

Incorporation into Polymeric Supports or Heterogeneous Catalytic Systems

Immobilizing chiral molecules like this compound onto solid supports transforms them from homogeneous reagents or catalysts into heterogeneous systems. This approach offers significant practical advantages, including simplified purification procedures, catalyst recyclability, and suitability for use in continuous flow reactors. rsc.orgrsc.org

The selection of the polymeric support and the method of attachment are critical factors for developing efficient heterogeneous catalysts. rsc.org this compound can be anchored to a polymer backbone, such as polystyrene or silica, through one of its functional groups. For example:

Attachment via the primary amine: The C3 amino group can be used to form a covalent bond with a functionalized polymer, such as chloromethylated polystyrene (Merrifield resin).

Attachment via the hydroxyl group: The C1 hydroxyl group could be etherified with a suitable polymeric support.

Once immobilized, the chiral diamino alcohol can act as a ligand for a metal center, creating a recyclable heterogeneous catalyst for asymmetric reactions. Chiral diamines and amino alcohols are well-established ligands for catalysts used in reactions like asymmetric transfer hydrogenation. nih.govscilit.com The performance of the immobilized catalyst can be influenced by the nature of the polymer, the length of the spacer arm connecting the ligand to the support, and the density of catalytic sites. rsc.org While immobilization facilitates recovery, it can sometimes lead to reduced catalytic activity due to diffusion limitations or steric hindrance from the polymer matrix. nih.govresearchgate.net

Isotopic Labeling of this compound for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. scilit.com By replacing specific atoms in this compound with their heavier stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can probe the fate of these atoms during a chemical or biological transformation.

The synthesis of isotopically labeled amino alcohols can be achieved by using labeled starting materials in the synthetic route. acs.org For this compound, labeling could be targeted to several key positions to answer specific mechanistic questions:

Deuterium at C1: Labeling the carbon bearing the hydroxyl group (–CD₂OH) would allow for the study of reactions involving this group, such as oxidation or esterification, through the kinetic isotope effect (KIE). A significant KIE would suggest that the C-H bond is broken in the rate-determining step of the reaction.

¹³C or ²H at C2: Labeling the chiral center would be useful for tracking its stereochemical fate in reactions and for NMR studies to probe the local electronic environment.

¹⁵N Labeling: Incorporating ¹⁵N at either the primary or secondary amine position would enable the use of ¹⁵N NMR spectroscopy to monitor reactions at the nitrogen centers and to study hydrogen bonding interactions.

Such labeled compounds are invaluable tools for detailed mechanistic studies, providing insights into transition states and reaction pathways that are not accessible through other means. scilit.com

Analytical Methodologies for Chiral Purity and Structure Confirmation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the enantiomeric purity of chiral compounds like (S)-3-Amino-2-(benzylamino)propan-1-ol. yakhak.orgsigmaaldrich.com The determination of enantiomeric excess (e.e.) is achieved by separating the two enantiomers, (S)- and (R)-forms, using a chiral stationary phase (CSP). yakhak.org

The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral environment of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. yakhak.orgsigmaaldrich.com

Method Development Considerations:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic glycopeptide-based phases (e.g., teicoplanin) being particularly effective for separating chiral amines and amino alcohols. yakhak.orgsigmaaldrich.com The selection of the appropriate CSP is critical and often determined empirically.

Mobile Phase: The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org

Derivatization: In some cases, derivatization of the amino groups with a suitable agent, such as N-Cbz-Cl (benzyloxycarbonyl chloride), can enhance the interaction with the CSP and improve separation. google.com However, direct analysis of underivatized amino alcohols is often preferred to avoid additional reaction steps and potential side reactions. sigmaaldrich.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. This method offers high sensitivity, good repeatability, and is suitable for routine quality control. google.com

Table 1: Common Chiral Stationary Phases for Amine and Amino Alcohol Separation

| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle |

|---|---|---|---|

| Polysaccharide-Based | Amylose or Cellulose Phenylcarbamates | Chiral amines, α-amino acid esters | Combination of hydrogen bonding, π-π interactions, and steric inclusion into chiral grooves. yakhak.org |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Underivatized amino acids, amino alcohols | Multiple chiral centers and functional groups allow for ionic, hydrogen bonding, and dipole interactions. sigmaaldrich.com |

| Crown Ether-Based | 18-crown-6 (B118740) ether | Primary amino acids | Complexation of the protonated primary amine group within the chiral crown ether cavity. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of this compound. jk-sci.com Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular framework. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, characteristic signals would be expected for:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl (B1604629) group.

Benzyl CH₂: A singlet or a pair of doublets corresponding to the two protons of the benzylic methylene (B1212753) group.

Propanol (B110389) Backbone: A series of multiplets for the protons on the three-carbon backbone (C1-H₂, C2-H, C3-H₂). The specific splitting patterns (multiplicity) help confirm the connectivity between these carbons.

Hydroxyl and Amine Protons: Broad singlets for the -OH and -NH protons, which are often exchangeable and may not always show clear coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com This technique is essential for confirming the carbon skeleton. docbrown.info Distinct signals are expected for the aromatic carbons of the benzyl ring, the benzylic carbon, and the three carbons of the propanol chain. The chemical shift of the carbon attached to the hydroxyl group (C1) would appear further downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom. docbrown.info

NMR is also invaluable for monitoring the progress of a synthesis reaction by observing the disappearance of reactant signals and the concurrent appearance of product signals over time. mdpi.com The purity of the final product can also be assessed, with one supplier noting a purity of ≥95% determined by NMR. jk-sci.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzyl Aromatic CH | ~ 7.2 - 7.4 (m, 5H) | ~ 127 - 140 | Complex multiplet for the 5 aromatic protons. |

| Benzyl CH₂ | ~ 3.8 (s, 2H) | ~ 52 | Methylene group attached to the nitrogen and phenyl ring. |

| C1-H₂ (CH₂OH) | ~ 3.5 - 3.7 (m, 2H) | ~ 65 | Protons on the carbon bearing the hydroxyl group. |

| C2-H | ~ 2.9 - 3.1 (m, 1H) | ~ 58 | Methine proton at the chiral center. |

| C3-H₂ (CH₂NH₂) | ~ 2.7 - 2.9 (m, 2H) | ~ 45 | Protons on the carbon bearing the primary amino group. |

| OH, NH, NH₂ | Variable (broad s) | - | Chemical shifts are concentration and solvent dependent. |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a fundamental analytical tool used to confirm the molecular weight of this compound and to identify potential impurities. enovatia.com This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the compound's elemental composition.

For this compound (C₁₀H₁₆N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The protonated molecule [M+H]⁺ would be the primary ion observed in techniques like Electrospray Ionization (ESI).

Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective strategy for impurity profiling. enovatia.com This hyphenated technique separates the components of a mixture before they enter the mass spectrometer. This allows for the detection and identification of:

Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthesis.

Degradation Products: Compounds formed during storage or handling.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of an impurity, providing structural information that aids in its identification, even for isomers that have the same molecular weight as the main compound. enovatia.com

Table 3: Potential Impurities and Their Expected Molecular Weights

| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |

|---|---|---|---|---|

| This compound | Target Compound | C₁₀H₁₆N₂O | 180.1263 | - |

| 3-Amino-1-propanol | Starting Material | C₃H₉NO | 75.0684 | Incomplete reaction. |

| Benzylamine | Reagent | C₇H₉N | 107.0735 | Excess reagent. |

| Dibenzylamine | By-product | C₁₄H₁₅N | 197.1204 | Over-alkylation side reaction. |

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives or Metal Complexes

While chiral HPLC can determine enantiomeric purity, X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. thieme-connect.demdpi.com This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of every atom. ed.ac.uk

For a chiral, enantiopure compound, the crystal structure will be non-centrosymmetric. ed.ac.uk The determination of the absolute structure, and thus the absolute configuration of the molecule, is possible by analyzing the anomalous scattering of X-rays. thieme-connect.de

Directly obtaining single crystals of this compound suitable for X-ray diffraction may be challenging. A common and effective strategy is to prepare a derivative or a metal complex of the molecule that crystallizes more readily. mdpi.com

Derivatization: Reacting the molecule with a reagent containing a heavy atom (e.g., bromine or iodine) can facilitate the determination of absolute configuration due to the enhanced anomalous scattering effect of heavier elements.

Metal Complexes: Amino alcohols are excellent ligands and can form well-defined crystalline complexes with various transition metals (e.g., zinc, copper, ruthenium). mdpi.comrsc.org The rigid, ordered structure of these complexes is often ideal for single-crystal X-ray analysis.

Once a suitable crystal is obtained and diffraction data is collected, the refinement of the crystal structure allows for the assignment of the (S) or (R) configuration at the chiral center with very high confidence. ed.ac.uknih.gov

Table 4: Approaches for X-ray Crystallography Analysis

| Method | Description | Advantage | Example |

|---|---|---|---|

| Heavy Atom Derivatization | Covalent attachment of an atom with a high atomic number to the molecule. | The heavy atom's strong anomalous scattering signal makes the determination of absolute configuration more reliable. thieme-connect.de | Formation of a hydrobromide salt or derivatization with a bromo-benzoyl group. |

| Co-crystallization | Crystallizing the molecule with another chiral molecule of known absolute configuration. | Creates a diastereomeric pair whose relative configuration can be determined, thereby inferring the unknown absolute configuration. | Co-crystal with a chiral acid like tartaric acid. |

| Metal Complex Formation | Coordination of the amino alcohol ligand to a metal center. | Often yields stable, high-quality crystals suitable for diffraction. The coordination geometry can be precisely determined. rsc.org | Formation of a complex with Zinc(II) or Copper(II). |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Amino-2-(benzylamino)propan-1-ol |

| 2-propanol |

| 3-Amino-1-propanol |

| 3-aminobutanol |

| Amylose |

| Benzylamine |

| Benzyloxycarbonyl chloride |

| Cellulose |

| Copper |

| Dibenzylamine |

| Ethanol |

| Hexane |

| Ruthenium |

| Tartaric acid |

| Teicoplanin |

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthesis Routes for (S)-3-Amino-2-(benzylamino)propan-1-ol

Traditional chemical syntheses of chiral amino alcohols often involve multi-step processes, the use of protecting groups, and expensive or hazardous reagents. nih.gov The development of green and sustainable synthetic routes is crucial for minimizing environmental impact and improving economic feasibility. Future research in this area is focusing on biocatalytic and chemoenzymatic methods.

Biocatalysis offers a powerful alternative, utilizing enzymes like transaminases, amine dehydrogenases, and decarboxylases to achieve high stereoselectivity under mild reaction conditions. frontiersin.orgnih.gov Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a particularly promising avenue. nih.gov These one-pot syntheses can significantly reduce waste and purification steps. For instance, a potential biocatalytic route to this compound could involve the asymmetric reductive amination of a corresponding α-hydroxy ketone, a reaction for which engineered amine dehydrogenases have shown great promise. frontiersin.org

Key advantages of enzymatic routes include:

High enantioselectivity, often exceeding 99% ee. frontiersin.org

Mild reaction conditions (room temperature, neutral pH).

Elimination of protecting group chemistry. nih.gov

Use of water as a solvent.

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, also offer a flexible approach to synthesizing complex chiral molecules like this compound and its derivatives. researchgate.net

Exploration of its Utility in Novel Reaction Media (e.g., Deep Eutectic Solvents)

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents with tunable properties. nih.govscielo.br They are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), resulting in a significant depression of the melting point. scielo.br The use of chiral components to create chiral DESs is a particularly exciting development for applications in asymmetric synthesis and chiral discrimination. nih.govbutler.edu

The structure of this compound, with its hydroxyl and amino groups, makes it an excellent candidate to act as a chiral hydrogen bond donor. Research has already demonstrated that structurally similar amino alcohols, such as 3-amino-1,2-propanediol (B146019) and 3-amino-1-propanol, can successfully form DESs. nih.govmdpi.comnih.gov By combining this compound with suitable hydrogen bond acceptors like choline (B1196258) chloride, novel chiral DESs could be formulated.

Potential applications for these novel DESs include:

As a chiral reaction medium to induce enantioselectivity in chemical transformations.

In chiral separations and resolutions.

As green alternatives to volatile organic compounds (VOCs) in various chemical processes. nih.gov

The table below summarizes the components and potential of DESs based on amino alcohols.

| Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Potential Application | Reference |

| 3-Amino-1,2-propanediol | Choline Chloride | Chiral reaction medium for organolithium chemistry | nih.govnih.gov |

| 3-Amino-1-propanol | Tetraalkylammonium Salts | CO2 capture | mdpi.comnih.gov |

| This compound | Choline Chloride / Tetrabutylammonium (B224687) Chloride | Asymmetric synthesis, Chiral separations | Hypothetical |

Integration into Flow Chemistry Setups for Continuous Production and Catalysis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. rsc.orgnih.govwhiterose.ac.uk The integration of asymmetric catalysis into continuous flow systems is a rapidly growing field with significant industrial potential. rsc.orgnih.gov

Future research could focus on two main aspects regarding this compound:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the compound itself. This could involve, for example, a packed-bed reactor containing an immobilized enzyme for a key stereoselective step. whiterose.ac.uk This approach would allow for efficient and scalable production of this valuable chiral building block.